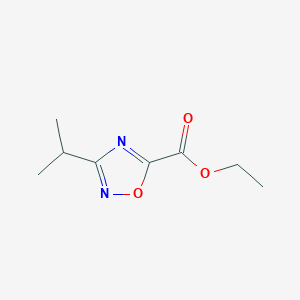

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-propan-2-yl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-4-12-8(11)7-9-6(5(2)3)10-13-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTWUNLQIQBOQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695416 | |

| Record name | Ethyl 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163719-70-8 | |

| Record name | Ethyl 3-(1-methylethyl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163719-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(propan-2-yl)-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isopropyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold serves as a robust bioisostere for amide and ester functionalities, offering enhanced metabolic stability and tailored physicochemical properties in drug design.[1][2] This document details a reliable two-step synthetic pathway, commencing with the formation of the key intermediate, isobutyramidoxime, followed by a cyclization-condensation reaction with diethyl oxalate. We will explore the mechanistic underpinnings of each transformation, provide a validated, step-by-step experimental protocol, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical expertise and practical, field-proven insights.

Introduction to the Target Molecule

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (C₈H₁₂N₂O₃, Molar Mass: 184.19 g/mol ) is a disubstituted 1,2,4-oxadiazole derivative.[1] The strategic placement of an isopropyl group at the C3 position and an ethyl ester at the C5 position imparts specific and desirable characteristics. The isopropyl group increases the molecule's lipophilicity, which can be crucial for membrane permeability, while the ethyl ester provides a versatile chemical handle for further functionalization or acts as a key pharmacophoric feature.[1]

The 1,2,4-oxadiazole ring is recognized for its exceptional chemical and metabolic stability, particularly its resistance to hydrolysis compared to ester or amide bonds.[2] This makes it a valuable building block in the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents where metabolic longevity is paramount.[1][3] The synthesis strategy presented herein is a classical and highly effective approach for constructing this valuable heterocyclic system.[4]

Retrosynthetic Analysis and Strategic Overview

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most classically achieved through the cyclization of an O-acylamidoxime intermediate.[2] This informs our retrosynthetic strategy, which involves disconnecting the oxadiazole ring. The most logical disconnection is between the N2-C3 and O1-C5 bonds, which simplifies the target molecule into two primary synthons: an amidoxime to provide the C3-substituent and an acylating agent for the C5-substituent.

-

Synthon 1 (for C3-substituent): The isopropyl group at the C3 position points to isobutyramidoxime as the key intermediate. This, in turn, is readily prepared from isobutyronitrile and hydroxylamine.[1]

-

Synthon 2 (for C5-substituent): The ethyl carboxylate group at the C5 position can be installed using an activated form of ethyl glyoxylate, such as diethyl oxalate or ethyl oxalyl chloride .[5][6]

This leads to a convergent and efficient two-step synthesis, as illustrated in the workflow below.

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Synthetic Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Isobutyramidoxime (Intermediate 1)

Principle: This reaction proceeds via the nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group in isobutyronitrile. A mild base is used to liberate the free hydroxylamine from its hydrochloride salt.

Materials & Reagents:

| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity/Density | Quantity | Moles |

|---|---|---|---|---|---|

| Isobutyronitrile | C₄H₇N | 69.11 | 0.771 g/mL | 10.0 g | 0.145 |

| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | - | 12.1 g | 0.174 |

| Sodium Carbonate | Na₂CO₃ | 105.99 | - | 9.2 g | 0.087 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 0.81 g/mL | 150 mL | - |

| Water | H₂O | 18.02 | 1.0 g/mL | 50 mL | - |

Experimental Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add hydroxylamine hydrochloride (12.1 g), sodium carbonate (9.2 g), ethanol (150 mL), and water (50 mL).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of free hydroxylamine.

-

Add isobutyronitrile (10.0 g) to the flask.

-

Heat the reaction mixture to reflux (approx. 80-85°C) and maintain for 12-16 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) by observing the disappearance of the starting nitrile.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts (NaCl).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting aqueous residue can be extracted with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield isobutyramidoxime as a white solid or viscous oil. The crude product is often of sufficient purity for the next step.

Step 2: Synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

Principle: This transformation is a one-pot acylation and dehydrative cyclization. The isobutyramidoxime first reacts with diethyl oxalate in an acylation reaction. The resulting O-acylamidoxime intermediate is not isolated but is thermally induced to undergo intramolecular cyclization, eliminating a molecule of ethanol and water to form the stable 1,2,4-oxadiazole ring. A Russian patent describes a similar procedure, which has been adapted here.[5]

Caption: Key mechanistic steps in the formation of the 1,2,4-oxadiazole ring.

Materials & Reagents:

| Reagent/Solvent | Formula | MW ( g/mol ) | Density | Quantity | Moles |

|---|---|---|---|---|---|

| Isobutyramidoxime | C₄H₁₀N₂O | 102.14 | - | 10.0 g | 0.098 |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 1.079 g/mL | 42.9 g (39.8 mL) | 0.294 |

| Dichloromethane | CH₂Cl₂ | 84.93 | 1.33 g/mL | As needed | - |

| Water | H₂O | 18.02 | 1.0 g/mL | As needed | - |

| Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | - |

Experimental Procedure:

-

Charge a 250 mL three-necked flask, equipped with a magnetic stirrer, reflux condenser, and thermometer, with diethyl oxalate (42.9 g).

-

Slowly add the crude isobutyramidoxime (10.0 g) to the diethyl oxalate at room temperature (approx. 25°C) with stirring.

-

Causality Insight: A 3-fold molar excess of diethyl oxalate is used.[5] This serves a dual purpose: it acts as a reactant and as the reaction solvent, ensuring the concentration of the amidoxime is appropriate and driving the initial acylation equilibrium towards the product.

-

Once the addition is complete, slowly heat the reaction mixture to 120°C.

-

Expertise Insight: This temperature is critical. It provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration of the intermediate, which is the rate-limiting step for ring formation.

-

Maintain the reaction at 120°C with vigorous stirring for 3-4 hours.[5] Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mass with dichloromethane (100 mL). If any solids have precipitated, they can be filtered off.

-

Transfer the dichloromethane solution to a separatory funnel and wash with water (2 x 50 mL) to remove any unreacted starting materials and water-soluble byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography to afford the pure Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate as an oil or low-melting solid.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Summary of Product Data:

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₃ |

| Molecular Weight | 184.19 g/mol |

| Appearance | Colorless to pale yellow oil/solid |

| Purity (by HPLC/GC) | >95% (after purification) |

| Expected ¹H NMR Data * | (Based on similar structures[5]) |

| δ 1.40-1.45 (t, 3H) | -CH₂CH₃ (Ethyl ester) |

| δ 1.35-1.40 (d, 6H) | -CH(CH₃ )₂ (Isopropyl) |

| δ 3.20-3.35 (sept, 1H) | -CH (CH₃)₂ (Isopropyl) |

| δ 4.45-4.55 (q, 2H) | -CH₂ CH₃ (Ethyl ester) |

*Note: Exact chemical shifts (δ) are predictive and should be confirmed experimentally in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

References

- 1. Buy Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate | 163719-70-8 [smolecule.com]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]

- 3. soc.chim.it [soc.chim.it]

- 4. tandfonline.com [tandfonline.com]

- 5. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

physicochemical properties of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structure that has garnered significant interest in medicinal chemistry.[1] Derivatives of 1,2,4-oxadiazole are recognized for their wide range of biological activities and pharmacological profiles.[1] Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, with its characteristic isopropyl group at the 3-position and an ethyl ester at the 5-position, is a notable member of this class. These structural features are thought to enhance hydrophobicity and metabolic stability, which are critical for improving the drug-like properties of a compound.[1] This molecule serves as a versatile intermediate in the synthesis of peptidomimetics, agrochemicals, and neuroprotective agents.[1] Its derivatives have shown promise as antibacterial, anti-inflammatory, and antitumor agents, making it a valuable scaffold for further investigation in drug discovery.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. Below is a summary of the known and predicted properties of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate.

| Property | Value | Source |

| IUPAC Name | ethyl 3-propan-2-yl-1,2,4-oxadiazole-5-carboxylate | [1] |

| CAS Number | 163719-70-8 | [1] |

| Molecular Formula | C₈H₁₂N₂O₃ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| SMILES | CCOC(=O)C1=NC(=NO1)C(C)C | [1] |

| Predicted LogP | 1.8 ± 0.3 | [2] |

| Predicted Aqueous Solubility | 1.2–2.5 mg/mL | [2] |

| Melting Point | Not publicly available. Estimated to be a low-melting solid or liquid at room temperature based on structurally similar compounds. | N/A |

| Boiling Point | Not publicly available. | N/A |

Synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. A common and effective method involves the reaction of an amidoxime with a suitable acylating agent.[3] The following protocol is a proposed step-by-step methodology for the synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, based on a general method for obtaining ethyl 1,2,4-oxadiazole-5-carboxylates.[4]

Experimental Protocol: Synthesis from Isopropyl Amidoxime and Diethyl Oxalate

This protocol describes a one-pot synthesis that involves the reaction of isopropyl amidoxime with a threefold excess of diethyl oxalate.[4]

Materials:

-

Isopropyl amidoxime

-

Diethyl oxalate

-

Dichloromethane

-

Magnesium sulfate

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isopropyl amidoxime.

-

Addition of Reagent: To the isopropyl amidoxime, add a threefold molar excess of diethyl oxalate at room temperature (25 °C) with continuous stirring.[4]

-

Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 3-4 hours with constant stirring.[4]

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.[4]

-

If a suspension has formed, filter the solid and wash it with dichloromethane.[4]

-

Transfer the resulting solution to a separatory funnel and wash with water (approximately 25 ml).[4]

-

Dry the organic layer over anhydrous magnesium sulfate.[4]

-

Evaporate the dichloromethane under reduced pressure to yield the crude product.[4]

-

-

Purification: The crude Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate can be further purified by column chromatography on silica gel if necessary.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate.

Safety and Handling

A safety data sheet for a structurally related 1,2,4-oxadiazole derivative indicates that compounds of this class may cause skin and serious eye irritation, and may also cause respiratory irritation.[5][6] It is advised to handle Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[5][7] In case of contact with skin or eyes, rinse immediately with plenty of water.[5][7]

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is a versatile building block in medicinal chemistry. Derivatives of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate have been investigated for a range of biological activities. These include potential applications as:

-

Antibacterial agents: Some derivatives have shown promising activity against various bacterial strains.[1]

-

Anti-inflammatory agents: The scaffold has been explored for its potential to modulate inflammatory pathways.

-

Antitumor agents: Certain derivatives have exhibited cytotoxic effects against cancer cell lines.

The structural features of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, particularly the isopropyl and ethyl ester groups, can be readily modified, allowing for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[1]

Conclusion

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug discovery. While specific experimental data for some of its physicochemical properties are not widely available, its synthesis is achievable through established methods. Further research into its biological activities and the development of novel derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Buy Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate | 163719-70-8 [smolecule.com]

- 2. 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester () for sale [vulcanchem.com]

- 3. stats.uomosul.edu.iq [stats.uomosul.edu.iq]

- 4. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate has not been extensively elucidated in publicly available scientific literature. This guide synthesizes information on the known biological activities of the 1,2,4-oxadiazole scaffold to propose potential mechanisms of action for the title compound and to provide a framework for its further investigation.

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisosteric replacement for amide and ester functionalities. This scaffold is present in a variety of biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and neuromodulatory effects. Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, with its characteristic isopropyl and ethyl ester substitutions, represents a promising, yet under-investigated, member of this class. This technical guide will explore the potential mechanisms of action of this compound based on the established pharmacology of structurally related 1,2,4-oxadiazole derivatives.

Potential Mechanism: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

One of the most promising avenues for the therapeutic application of oxadiazole derivatives is the modulation of the endocannabinoid system, particularly through the inhibition of Fatty Acid Amide Hydrolase (FAAH).

The Role of FAAH in Endocannabinoid Signaling

FAAH is an integral membrane-bound serine hydrolase responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1][2] By hydrolyzing AEA to arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH leads to an increase in the endogenous levels of AEA, which can then potentiate the activation of cannabinoid receptors (CB1 and CB2). This enhancement of endocannabinoid signaling has been associated with analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, without the psychotropic side effects linked to direct CB1 receptor agonists.[1]

1,2,4-Oxadiazoles as FAAH Inhibitors

While many known FAAH inhibitors contain a 1,3,4-oxadiazole core, the 1,2,4-oxadiazole scaffold also presents structural features conducive to FAAH inhibition.[3][4] The mechanism of inhibition often involves the oxadiazole ring acting as a leaving group after nucleophilic attack by the catalytic serine residue (Ser241) in the FAAH active site, leading to covalent modification and inactivation of the enzyme.[2] The isopropyl and ethyl carboxylate groups of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate would influence the compound's binding affinity and orientation within the enzyme's active site.

Hypothesized Signaling Pathway

Caption: Hypothesized FAAH inhibition by Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate.

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potential of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate on FAAH activity.[5][6]

Materials:

-

Recombinant human FAAH

-

FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate (e.g., AMC-arachidonoyl amide)

-

Test Compound: Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

-

Positive Control Inhibitor (e.g., JZL 195)

-

96-well, opaque microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound or control to the respective wells.

-

Include control wells for 100% initial activity (enzyme + solvent, no inhibitor) and background (buffer + solvent, no enzyme).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for potential irreversible inhibition.

-

Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.

-

Immediately measure the fluorescence kinetically for 30 minutes at 37°C, with excitation at 340-360 nm and emission at 450-465 nm.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% activity control. Plot percent inhibition versus log concentration to calculate the IC50 value.

Potential Mechanism: Anti-Inflammatory Activity via NF-κB Inhibition

The 1,2,4-oxadiazole scaffold is a common feature in compounds designed as anti-inflammatory agents.

The NF-κB Signaling Pathway in Inflammation

Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

1,2,4-Oxadiazoles as NF-κB Pathway Modulators

Several studies have demonstrated that 1,2,4-oxadiazole derivatives can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][8] These compounds have been shown to prevent the nuclear translocation of NF-κB and block the phosphorylation of key signaling proteins like p65.[7] The anti-inflammatory action of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate could be mediated through a similar mechanism.

Hypothesized Signaling Pathway

Caption: Hypothesized NF-κB pathway inhibition.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol outlines a method to assess the anti-inflammatory effects of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).[9][10]

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

Test Compound: Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

MTT assay kit for cell viability

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour. Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Cell Viability Assessment: In a parallel plate, perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the nitrite concentration, a stable metabolite of NO, using the Griess Reagent. Read the absorbance at 540 nm.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Normalize the NO and cytokine levels to the cell viability data. Compare the levels in treated cells to the LPS-stimulated control to determine the inhibitory effect of the compound.

Potential Mechanism: Antibacterial Activity

The 1,2,4-oxadiazole nucleus is a key pharmacophore in a number of antibacterial agents.[11][12]

Targets for Antibacterial Action

The antibacterial mechanisms of oxadiazole derivatives are diverse and can include the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. For example, some 1,2,4-oxadiazoles have been identified as inhibitors of penicillin-binding protein 2a (PBP2a), which is crucial for beta-lactam resistance in methicillin-resistant Staphylococcus aureus (MRSA).[11] Other potential targets include DNA gyrase, topoisomerase IV, and enzymes involved in folate synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a potential antibacterial agent.[13][14]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test Compound: Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

-

Reference antibiotic (e.g., vancomycin, ciprofloxacin)

-

Sterile 96-well microtiter plates

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and standardize its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Illustrative Data of Related Compounds

| 1,2,4-Oxadiazole Derivative | Target Organism | MIC (µg/mL) | Reference |

| Compound 52 | S. aureus | 0.5 | [11] |

| Compound 53 | E. faecium | 1 | [11] |

| Compound 12 | MRSA | 2 µM | [12] |

Potential Mechanism: Muscarinic Receptor Agonism

Derivatives of 1,2,4-oxadiazole have been developed as highly potent and efficacious agonists for muscarinic acetylcholine receptors.[15][16]

Muscarinic Receptors and Their Function

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. They are involved in a wide range of physiological functions in both the central and peripheral nervous systems. Agonism at these receptors can lead to effects such as smooth muscle contraction, glandular secretion, and modulation of heart rate and cognitive function.

1,2,4-Oxadiazoles as Muscarinic Agonists

Certain 1,2,4-oxadiazole derivatives have been shown to act as full agonists at muscarinic receptors, with potencies in the nanomolar range.[17] The oxadiazole ring in these molecules often serves as a key hydrogen bond acceptor, mimicking the ester group of acetylcholine. The substituents on the oxadiazole ring and the cationic head group of the molecule are critical for determining the affinity and efficacy at the receptor.[15]

Experimental Protocol: GPCR Activation Assay

A common method to assess GPCR activation is to measure the production of downstream second messengers, such as cyclic AMP (cAMP) or inositol phosphates.[18][19]

Materials:

-

A cell line expressing the muscarinic receptor of interest (e.g., CHO-K1 or HEK293-T cells)

-

Assay buffer

-

Test Compound: Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

-

Reference agonist (e.g., carbachol)

-

A commercial kit for measuring the relevant second messenger (e.g., cAMP ELISA kit)

Procedure:

-

Cell Culture: Plate the receptor-expressing cells in a 96-well plate and grow to the desired confluency.

-

Compound Treatment: Replace the culture medium with assay buffer containing various concentrations of the test compound or reference agonist.

-

Incubation: Incubate the plate for a specified time at 37°C to allow for receptor activation and second messenger production.

-

Cell Lysis and Detection: Lyse the cells and measure the concentration of the second messenger using the appropriate detection kit, following the manufacturer's protocol.

-

Data Analysis: Plot the second messenger concentration against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.

Conclusion

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is a molecule of significant interest due to its 1,2,4-oxadiazole core, a scaffold known for a diverse range of biological activities. While direct experimental evidence for its mechanism of action is currently lacking, this guide has outlined several plausible pathways based on the established pharmacology of related compounds. These potential mechanisms, including FAAH inhibition, anti-inflammatory effects via NF-κB modulation, antibacterial activity, and muscarinic receptor agonism, provide a solid foundation for future research. The experimental protocols detailed herein offer a roadmap for researchers to systematically investigate the biological activities of this promising compound and to elucidate its precise mechanism of action, thereby paving the way for its potential development as a novel therapeutic agent.

References

- Švajger, U., et al. (2015). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. Chemico-Biological Interactions, 240, 219-227.

- Saunders, J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 33(10), 2690-2697.

- BenchChem. (2025). Application Notes and Protocols for Irreversible FAAH Inhibitor Assays. BenchChem.

- Saunders, J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarini.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 106. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Procurcumadiol. BenchChem.

- Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.

- BMG LABTECH. (2024).

- BenchChem. (2025). Application Notes and Protocols for FAAH Inhibitors in In Vivo Models. BenchChem.

- Saunders, J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry.

- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.

- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80. BenchChem.

- Henrik's Lab. (2021).

- Freedman, S. B., et al. (1989). A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors. British Journal of Pharmacology, 98(Suppl), 575P.

- Staus, D. P., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR Protocols, 2(3), 100725.

- BenchChem. (2025). Application Notes and Protocols for In Vitro FAAH Inhibition Assay. BenchChem.

- Kim, S. W., et al. (1997). 8-methyl-8-azabicyclo[3.2.1]octanes and 2α-(3-Substituted-1,2,4-oxadiazol-5-yl). Archives of Pharmacal Research, 20(1), 58-63.

- Sharma, A., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Pharmaceutical Science.

- Kaur, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Medicinal Chemistry Research, 31(1), 1-28.

- Nicolaides, D. N., et al. (1998). Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics. European Journal of Medicinal Chemistry, 33(9), 715-724.

- Wang, Y., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373.

- Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 3(4), 101783.

- El-Masry, A. H., et al. (2012). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 5(1), 11-19.

- Hossain, M. S., et al. (2023). Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function. ACS Infectious Diseases, 9(11), 2269-2281.

- Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Sigma-Aldrich.

- Sbardella, G., et al. (2021). Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 10(10), 1235.

- Kumar, R., et al. (2022). 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Archiv der Pharmazie, 355(5), e2100455.

- Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.

- Sriram, K. (Ed.). (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.

- Widowati, W., et al. (2017). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Iranian Journal of Basic Medical Sciences, 20(10), 1133-1139.

- Encyclopedia.pub. (n.d.). 1,3,4-oxadiazol-2-one derivatives as FAAH Inhibitors. Encyclopedia.pub.

- Schulte, L., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.

- Promega Corporation. (n.d.). GPCR Signaling Assays.

- Gzella, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2413.

- Johnson, M. C., et al. (2014). Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. ACS Medicinal Chemistry Letters, 5(7), 823-828.

- Bifulco, G., et al. (2021). Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways. European Journal of Medicinal Chemistry, 223, 113693.

- ResearchGate. (2025). Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol.

- Patsnap Synapse. (2024). What are FAAH inhibitors and how do they work?.

- Johnson, D. S., et al. (2011). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Future Medicinal Chemistry, 3(4), 417-438.

- Saario, S. M., et al. (2013). Chiral 1,3,4-Oxadiazol-2-ones as Highly Selective FAAH Inhibitors. Journal of Medicinal Chemistry, 56(22), 9148-9163.

- Wąsik, S., & Ruchała, M. A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(10), 319.

- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4945.

- Célanire, S., et al. (2012). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Bioorganic & Medicinal Chemistry Letters, 22(18), 5891-5895.

Sources

- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. A novel series of non-quaternary oxadiazoles acting as full agonists at muscarinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in the field of drug discovery.[1][2] This scaffold is considered a "privileged" structure due to its remarkable versatility and its presence in a wide array of biologically active compounds.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The stability of the 1,2,4-oxadiazole ring and its capacity to act as a bioisostere for amide and ester groups make it an attractive component in the design of novel therapeutic agents with improved pharmacokinetic profiles.[2]

This technical guide focuses on the biological activity of a specific derivative, Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate . We will delve into its notable anticancer properties, particularly against prostate cancer, by examining the key findings from seminal research in the field. This document will provide an in-depth analysis of its mechanism of action, detailed experimental protocols for its synthesis and evaluation, and a comprehensive overview of its potential in drug development.

Anticancer Activity: A Focus on Prostate Cancer

Extensive research into the anticancer potential of 3,5-disubstituted-1,2,4-oxadiazoles has revealed promising results, with several derivatives exhibiting potent and selective cytotoxicity against various cancer cell lines. A pivotal study by Kumar et al. (2009) systematically synthesized and evaluated a series of these compounds, uncovering significant anti-proliferative activity, particularly against prostate cancer.[3]

While the specific activity of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate from this study is not individually detailed in the abstract, the research highlights the exceptional performance of its close analogs, providing a strong rationale for its potential as an anticancer agent.

Key Findings from Analog Studies:

-

High Potency: One of the most potent compounds identified in the study, designated as 3p , exhibited remarkable cytotoxicity with an IC50 of 10 nM against prostate cancer cell lines.[3]

-

Exceptional Selectivity: Another analog, 3n , demonstrated a remarkable selectivity of over 450-fold for prostate cancer cells over other cell lines.[3]

These findings underscore the potential of the 3,5-disubstituted 1,2,4-oxadiazole scaffold as a promising framework for the development of highly potent and selective anti-prostate cancer agents. The presence of the isopropyl group at the 3-position and the ethyl carboxylate at the 5-position in our compound of interest suggests it likely shares this promising activity profile.

Table 1: Anticancer Activity of Representative 3,5-Disubstituted 1,2,4-Oxadiazole Analogs against Prostate Cancer

| Compound ID | Key Structural Features | Prostate Cancer Cell Line | IC50 | Selectivity | Reference |

| 3p | (Structure not detailed in abstract) | Not specified in abstract | 10 nM | Not specified in abstract | [3] |

| 3n | (Structure not detailed in abstract) | Not specified in abstract | Not specified in abstract | >450-fold | [3] |

Proposed Mechanism of Action: Targeting Key Cancer Pathways

While the precise mechanism of action for Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate has not been definitively elucidated, the activity of related 1,2,4-oxadiazole derivatives suggests several plausible pathways. One prominent hypothesis is the induction of apoptosis, or programmed cell death, a critical process that is often dysregulated in cancer.

Some 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers that function through the activation of caspase-3 , a key executioner caspase.[4] This activation leads to a cascade of events that dismantle the cell in a controlled manner, preventing the inflammation associated with other forms of cell death.

Caption: Potential mechanism of apoptosis induction by the oxadiazole compound.

Experimental Protocols: A Guide for the Bench Scientist

Synthesis of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through the cyclization of an amidoxime with a carboxylic acid or its derivative.[3] A general and robust method is outlined below.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Amidoxime Synthesis:

-

To a solution of isobutyronitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude isobutyramidoxime, which can be used in the next step without further purification.

-

-

Cyclization to form the 1,2,4-Oxadiazole Ring:

-

Dissolve the isobutyramidoxime (1.0 eq) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).

-

Cool the solution to 0°C and add ethyl oxalyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture human prostate cancer cell lines (e.g., PC-3, DU-145) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Harvest the cells and seed them into 96-well plates at a density of 5,000 cells per well.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay and Data Analysis:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

-

Conclusion and Future Directions

The available evidence strongly suggests that Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is a promising candidate for further investigation as an anticancer agent, particularly for the treatment of prostate cancer. The high potency and selectivity observed in its close structural analogs provide a solid foundation for its development.

Future research should focus on several key areas:

-

Definitive Biological Evaluation: A comprehensive in vitro screening of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate against a panel of prostate and other cancer cell lines is necessary to precisely determine its IC50 values and selectivity profile.

-

Mechanism of Action Studies: Detailed mechanistic studies are required to confirm its mode of action, including its effects on apoptosis, cell cycle progression, and specific molecular targets.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a focused library of analogs will help to elucidate the structure-activity relationships and optimize the potency and pharmacokinetic properties of this chemical series.

-

In Vivo Efficacy Studies: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy and safety profiles in a more complex biological system.

References

- Kumar, D., Patel, G., Johnson, E. O., & Shah, K. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2739–2741.

- BenchChem. (2025).

-

Kumar, D., Patel, G., Johnson, E. O., & Shah, K. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. PubMed. [Link]

- RSC Publishing. (2021). Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies.

- Semantic Scholar. (n.d.). Synthesis of some novel 3,5-disubstituted 1,3,4-oxadiazole derivatives and anticancer activity on EAC animal model.

- MDPI. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.

- MDPI. (2021).

- Frontiers. (n.d.).

- PubMed Central. (n.d.). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines.

- ResearchGate. (2025).

- ResearchGate. (2020).

- INIS-IAEA. (2024). Synthesis, characterization and in vitro antitumor activity of a series of 3,5-substituted 1,2,4-oxadiazoles.

- Taylor & Francis Online. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

- PubMed Central. (n.d.).

- European Patent Office. (2010). EP 2520575 A1 - 1,3,4-OXADIAZOLE-2-CARBOXAMIDE COMPOUND.

- Google Patents. (n.d.). EP1156787A4 - OXADIAZOLE-BASED COMPOUNDS AND COMPOSITIONS FOR THE DELIVERY OF ACTIVE AGENTS.

Sources

structural elucidation of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

An In-depth Technical Guide to the Structural Elucidation of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of medicinal chemistry and materials science, the 1,2,4-oxadiazole scaffold is a cornerstone.[1] Its utility as a bioisostere for amide and ester functionalities, coupled with its metabolic stability, makes it a privileged motif in drug discovery.[1][2] Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate (Molecular Formula: C₈H₁₂N₂O₃, Molecular Weight: 184.19 g/mol ) is a key exemplar of this class, serving as a versatile intermediate for more complex bioactive agents.[2] Its precise molecular architecture—the specific arrangement of its isopropyl and ethyl carboxylate substituents on the heterocyclic core—is directly consequential to its physicochemical properties and subsequent biological activity.

This guide eschews a perfunctory checklist approach to analysis. Instead, it provides a holistic, logic-driven narrative of structural elucidation. We will explore not only the what but the why of the analytical choices, demonstrating how a confluence of synthetic strategy and orthogonal spectroscopic techniques provides an irrefutable confirmation of the molecular structure. Each step is designed as a self-validating system, where the output of one technique corroborates and refines the hypotheses drawn from another.

Synthesis: Constructing the Analytical Starting Point

The first step in elucidating a structure is to possess a pure sample. The synthesis itself provides the initial, and strongest, evidence for the proposed atomic connectivity. The most convergent and widely adopted method for constructing 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of an amidoxime with a suitable acylating agent, followed by cyclodehydration.[3][4]

For our target molecule, the logical precursors are isobutyramidine oxime (isopropyl amidoxime) and an activated derivative of oxalic acid, such as diethyl oxalate . This choice is deliberate: the isopropyl amidoxime definitively sets the substituent at the 3-position, while diethyl oxalate provides the carbon backbone for both the C5 carbon of the ring and the ethyl carboxylate group.

Experimental Protocol: Synthesis via Amidoxime Acylation and Cyclization

A common and effective method involves the direct condensation of an amidoxime with an ester under thermal conditions.[5]

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine isobutyramidine oxime (1.0 eq).

-

Reagent Addition: Add a stoichiometric excess of diethyl oxalate (approx. 3.0 eq), which serves as both a reactant and the reaction solvent.[5]

-

Thermal Cyclization: Heat the reaction mixture to 120-130°C and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine to remove excess diethyl oxalate and any water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel to yield Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate as a pure substance.

-

The logic of this synthesis strongly implies the formation of the desired regioisomer, as illustrated below.

Infrared Spectroscopy: Probing the Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For our target, the key functionalities are the ester carbonyl (C=O), the C=N and N-O bonds of the oxadiazole ring, and the C-H bonds of the alkyl groups. [6]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the purified liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data and Interpretation

The IR spectrum provides a characteristic "fingerprint" that confirms the presence of the key structural components.

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |

| ~2970-2870 | C-H Stretch (sp³) | Isopropyl & Ethyl |

| ~1750-1730 | C=O Stretch (Ester) | Ethyl Carboxylate |

| ~1620-1580 | C=N Stretch | 1,2,4-Oxadiazole Ring |

| ~1250-1200 | C-O Stretch (Ester) | Ethyl Carboxylate |

| ~1100-1000 | C-O-C Stretch | Oxadiazole Ring [7] |

The strong absorbance around 1740 cm⁻¹ is highly diagnostic for the ester carbonyl, while the C=N stretch confirms the heterocyclic system. The absence of broad O-H (~3300 cm⁻¹) or N-H (~3400 cm⁻¹) stretches validates the successful cyclization of the amidoxime precursor.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Through ¹H (proton) and ¹³C (carbon) NMR, we can map the precise connectivity and chemical environment of every atom in the structure.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Perform standard ¹H, ¹³C, and optionally, 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignments.

¹H NMR: Expected Spectrum and Interpretation

The proton NMR spectrum allows us to "see" the hydrogen atoms. Their chemical shift (δ) indicates their electronic environment, the integration gives their relative numbers, and the splitting pattern (multiplicity) reveals adjacent, non-equivalent protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.55 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Deshielded by the adjacent ester oxygen. Split into a quartet by the methyl group. |

| ~3.25 | Septet (sept) | 1H | -CH -(CH₃)₂ | Deshielded by the oxadiazole ring. Split into a septet by the six methyl protons. |

| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | Shielded alkyl proton. Split into a triplet by the methylene group. |

| ~1.38 | Doublet (d) | 6H | -CH-(CH₃ )₂ | Shielded, equivalent methyl protons. Split into a doublet by the methine proton. |

The distinct quartet-triplet pattern is the classic signature of an ethyl group, while the septet-doublet pattern is irrefutable evidence of an isopropyl group.

¹³C NMR: Expected Spectrum and Interpretation

The ¹³C NMR spectrum maps the carbon skeleton. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175.0 | C =N (Ring C3) | The carbon of the oxadiazole ring attached to the isopropyl group. |

| ~165.0 | N-C =N (Ring C5) | The carbon of the oxadiazole ring attached to the carboxylate group. |

| ~158.0 | C =O (Ester) | The carbonyl carbon of the ethyl ester, highly deshielded. |

| ~63.0 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester, deshielded by oxygen. |

| ~28.0 | -CH -(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~20.0 | -CH-(CH₃ )₂ | The two equivalent methyl carbons of the isopropyl group. |

| ~14.0 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |

The presence of exactly 8 distinct carbon signals (with two being equivalent in the isopropyl group, resulting in 7 unique signals) matches the molecular formula. The chemical shifts for the ring carbons (C3 and C5) are characteristic of 1,2,4-oxadiazole systems. [8]

Conclusion: A Synthesis of Orthogonal Data

The is a case study in analytical synergy. No single technique provides the complete picture, but together, they build an unassailable argument.

Sources

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate | 163719-70-8 [smolecule.com]

- 3. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 6. journalspub.com [journalspub.com]

- 7. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 8. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate: A Technical Guide to Target Identification and Validation

Abstract

The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide focuses on a specific, promising derivative, Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, providing a comprehensive exploration of its potential therapeutic targets. Drawing upon the established bioactivities of the 1,2,4-oxadiazole class, this document delineates a strategic approach for researchers and drug development professionals to identify and validate novel molecular targets for this compound. We will delve into hypothesized mechanisms of action in oncology, inflammation, and infectious diseases, supported by detailed, field-proven experimental protocols and workflows. This guide is designed to serve as a practical roadmap for advancing our understanding and application of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate in contemporary drug discovery.

Introduction: The Prominence of the 1,2,4-Oxadiazole Core in Drug Discovery

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical research due to its favorable physicochemical properties and broad spectrum of biological activities.[1] Its metabolic stability and ability to act as a bioisosteric replacement for amide and ester functionalities make it an attractive scaffold for the design of novel therapeutic agents.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3]

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate, the subject of this guide, is a structurally distinct member of this class.[1] The presence of an isopropyl group at the 3-position and an ethyl carboxylate at the 5-position introduces specific steric and electronic features that are anticipated to modulate its biological activity and target specificity.[1] While extensive research has been conducted on the broader 1,2,4-oxadiazole family, the specific therapeutic targets of this particular derivative remain to be fully elucidated. This guide aims to bridge this knowledge gap by proposing a rational, evidence-based framework for its target identification and validation.

Hypothesized Therapeutic Arenas and Potential Molecular Targets

Based on the well-documented activities of structurally related 1,2,4-oxadiazole derivatives, we can postulate several key therapeutic areas where Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate may exert its effects.

Oncology

The anticancer potential of 1,2,4-oxadiazoles is widely reported, with derivatives exhibiting cytotoxicity against a range of cancer cell lines.[1][4][5] The molecular mechanisms underlying these effects are often multifactorial.

-

Potential Target(s): Protein Kinases, Caspases, and Enzymes of Tumor Metabolism.

-

Rationale: Many small molecule kinase inhibitors feature heterocyclic scaffolds. The 1,2,4-oxadiazole nucleus could potentially bind to the ATP-binding pocket of various oncogenic kinases. Furthermore, some 1,2,4-oxadiazole derivatives have been shown to induce apoptosis through the activation of caspases, particularly caspase-3.[6]

Inflammation

Chronic inflammation is a key driver of numerous diseases. The anti-inflammatory properties of 1,2,4-oxadiazole derivatives suggest their potential in modulating inflammatory pathways.[1][7]

-

Potential Target(s): Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes, NF-κB signaling pathway.

-

Rationale: The structural features of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate may allow it to interact with the active sites of key inflammatory enzymes like COX-1/COX-2 or 5-LOX. Additionally, it could potentially interfere with the activation of the NF-κB signaling cascade, a central regulator of inflammatory gene expression.

Infectious Diseases

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 1,2,4-oxadiazole scaffold has been a fruitful source of compounds with antibacterial and antifungal activities.[1][8][9]

-

Potential Target(s): Bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins), essential bacterial metabolic enzymes.

-

Rationale: Structure-activity relationship studies on oxadiazole antibiotics have indicated that they can impair cell-wall biosynthesis.[10] Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate could potentially inhibit critical bacterial enzymes, leading to growth inhibition or cell death.

Experimental Workflows for Target Validation

The following section provides detailed, step-by-step protocols for validating the hypothesized therapeutic targets of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate.

General Workflow for Target Identification and Validation

A systematic approach is crucial for efficiently identifying and validating the molecular targets of a novel compound. The following workflow provides a logical progression from broad screening to specific target engagement.

Caption: General workflow for therapeutic target validation.

Protocol: In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate on a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Compound Preparation: Prepare a 10 mM stock solution of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate in DMSO. Serially dilute the stock solution to obtain working concentrations.

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

-

Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Caspase-3 Activity Assay

Objective: To investigate if the cytotoxic effect of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate is mediated by the induction of apoptosis via caspase-3 activation.

Methodology:

-

Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 and 48 hours.

-

Cell Lysis: Harvest the cells and lyse them using a specific cell lysis buffer provided with a commercial caspase-3 colorimetric assay kit.

-

Assay Procedure:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Data Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline released, which indicates caspase-3 activity.

-

Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated and positive control (e.g., staurosporine-treated) cells.

Protocol: In Vitro Anti-inflammatory Activity - COX Inhibition Assay

Objective: To assess the inhibitory effect of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.

-

Assay Procedure:

-

Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., indomethacin) for 15 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 10 minutes).

-

-

Detection: Measure the production of prostaglandin E₂ (PGE₂) using a commercial ELISA kit.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2.

Protocol: Antibacterial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate against various bacterial strains.

Methodology:

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Broth Microdilution Method:

-

Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Interpretation

The quantitative data generated from the aforementioned assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast | [Insert Data] |

| PC-3 | Prostate | [Insert Data] |

| HCT116 | Colon | [Insert Data] |

Table 2: Enzyme Inhibitory Activity of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

| Enzyme | IC₅₀ (µM) |

| COX-1 | [Insert Data] |

| COX-2 | [Insert Data] |

Table 3: Antibacterial Activity of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate

| Bacterial Strain | MIC (µg/mL) |

| S. aureus ATCC 29213 | [Insert Data] |

| E. faecalis ATCC 29212 | [Insert Data] |

| E. coli ATCC 25922 | [Insert Data] |

| P. aeruginosa ATCC 27853 | [Insert Data] |

Signaling Pathway Visualization

Understanding the impact of Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate on cellular signaling is crucial for elucidating its mechanism of action. The following diagrams illustrate two key pathways potentially modulated by this compound.

Caption: Hypothesized pro-apoptotic signaling pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate represents a promising lead compound with the potential for therapeutic development in oncology, inflammation, and infectious diseases. The experimental framework outlined in this guide provides a robust starting point for elucidating its specific molecular targets and mechanisms of action. Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity. Furthermore, advanced techniques such as chemical proteomics and computational modeling can be employed to identify novel binding partners and refine our understanding of its interactions at the molecular level. Ultimately, the successful validation of its therapeutic targets will be a critical step in translating the potential of this intriguing molecule into tangible clinical benefits.

References

- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2025). [Source not available].

-

Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. (n.d.). National Institutes of Health. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (n.d.). National Institutes of Health. [Link]

-

Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (2009). PubMed. [Link]

-

Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (n.d.). National Institutes of Health. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). National Institutes of Health. [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). MDPI. [Link]

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). National Institutes of Health. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTI MICROBIAL ACTIVITY OF OXADIAZOLE DERIVATIVES. (n.d.). JIDPTS. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PubMed. [Link]

- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). [Source not available].

-

Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. (n.d.). MDPI. [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). [Source not available].

-

(PDF) Exploration of the Structure–activity Relationship of. (n.d.). Amanote Research. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). National Institutes of Health. [Link]

-

Carboxylesterase inhibitors. (n.d.). National Institutes of Health. [Link]

-

Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). ThaiScience. [Link]

-

Structural analogues of pyrroline 5-carboxylate specifically inhibit its uptake into cells. (1991). PubMed. [Link]

-

A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim. (n.d.). National Institutes of Health. [Link]

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (n.d.). MDPI. [Link]

-

Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5 - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (2022). LSU Scholarly Repository. [Link]

-

Ethyl acetate. (n.d.). PubChem. [Link].ncbi.nlm.nih.gov/compound/3151964)

Sources

- 1. Buy Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate | 163719-70-8 [smolecule.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]